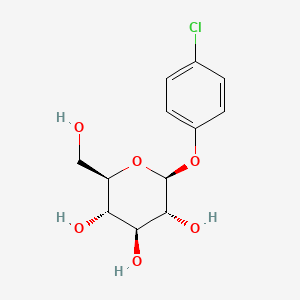

4-Chlorophenyl-beta-D-glucopyranoside

Übersicht

Beschreibung

4-Chlorophenyl-beta-D-glucopyranoside is a crucial compound extensively employed in the biomedical sector. It holds immense significance in the investigation and innovation of pharmaceuticals aiming at diverse medical conditions like diabetes, cancer, and neurological maladies . It is a monosaccharide with the molecular formula C12H15ClO6 and a molecular weight of 290.7 .

Synthesis Analysis

Phenyl-beta-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of beta-D-glucopyranosides with potential application as anti-HIV agents . A study reported the synthesis of octyl-beta-D-glucopyranoside (OG) and decyl-beta-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl-beta-D-glucopyranoside can be analyzed using a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .Wissenschaftliche Forschungsanwendungen

Environmental Toxicology and Biodegradation

Glycosidation of Chlorophenols by Lemna minor

Chlorophenols, used widely in biocides, are resistant to microbial degradation. Research has shown that Lemna minor (duckweed) can metabolize chlorophenols into chlorophenyl glycosides, including compounds similar to 4-Chlorophenyl-beta-D-glucopyranoside. This process indicates the plant's ability to uptake and transform xenobiotics, suggesting a potential avenue for bioremediation of chlorophenol pollutants in aquatic environments (Day & Saunders, 2004).

Biochemical Applications and Metabolism

Detoxification of 2,4-Dichlorophenol by Tetraselmis marina

This study highlights the marine microalga Tetraselmis marina's ability to detoxify 2,4-dichlorophenol by converting it into more polar metabolites, including 2,4-dichlorophenyl-beta-d-glucopyranoside. This finding is significant for understanding the mechanisms of xenobiotic detoxification in marine ecosystems and suggests the potential use of microalgae in bioremediation strategies (Petroutsos et al., 2008).

Pharmaceutical and Medical Research

Antioxidative Phenolic Compounds from Sage (Salvia officinalis)

While not directly related to 4-Chlorophenyl-beta-D-glucopyranoside, this study on sage extracts identifies various phenolic compounds with significant antioxidant activity. It underscores the importance of phenolic glycosides in developing natural antioxidant agents, which could have implications for health and disease prevention (Wang et al., 1998).

Synthetic Chemistry and Enzyme Assays

Gluconjugates of 8-Hydroxyquinolines as Potential Anti-Cancer Prodrugs

This research presents the synthesis of new clioquinol glucoconjugates, demonstrating that these compounds exhibit antiproliferative activity against tumor cell lines in the presence of copper(II) ions. The study explores the concept of glycoconjugates leveraging glucose avidity in cancer cells, which could inform the development of targeted anticancer therapies (Oliveri et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNZLQTUEWINQW-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

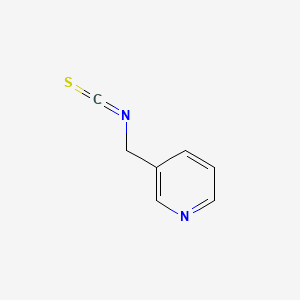

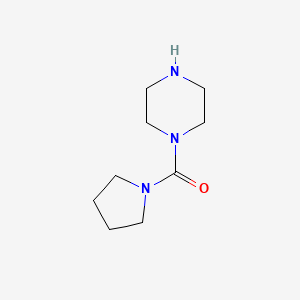

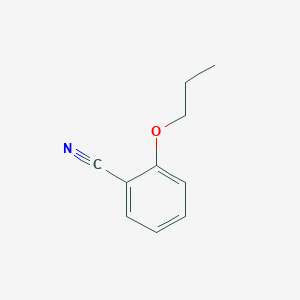

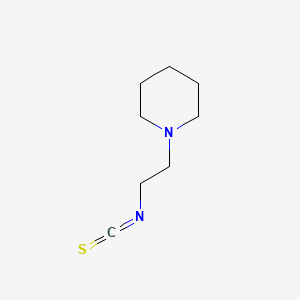

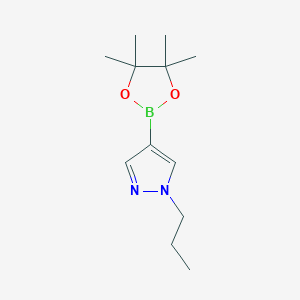

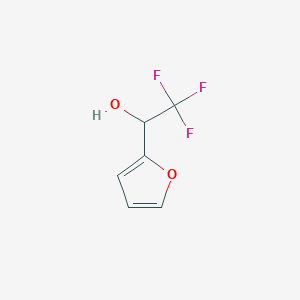

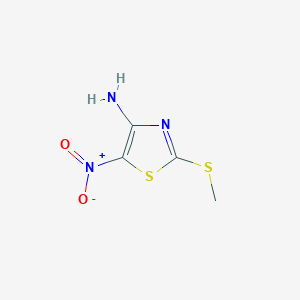

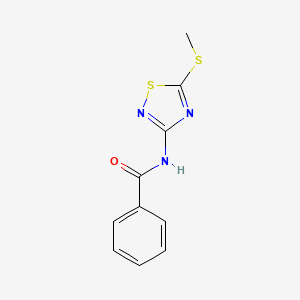

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.